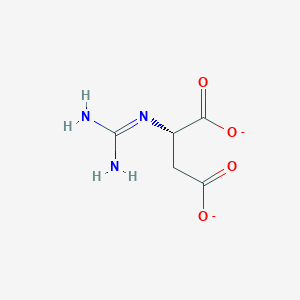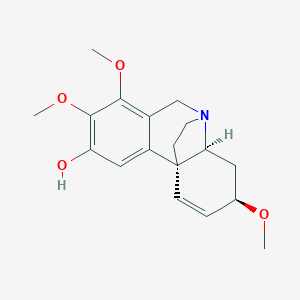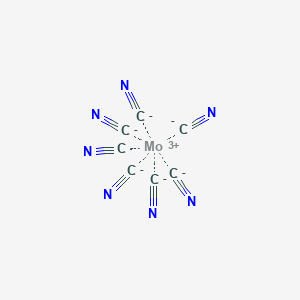
heptacyanidomolybdate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacyanomolybdate(4-) is a molybdenum coordination entity.
Applications De Recherche Scientifique
1. Novel Psychopharmacological Therapies
Heptacyanidomolybdate(III) is not directly mentioned in the context of psychopharmacological therapies. However, research in similar fields, such as the therapeutic uses of compounds like psilocybin and MDMA, has gained significant interest. These substances have shown promise in treating conditions such as alcoholism, smoking cessation, and various anxiety disorders, particularly when used in conjunction with psychotherapy (Mithoefer, Grob, & Brewerton, 2016).
2. Photochemical Transformations
Research in photochemistry has investigated the isomerization of compounds like Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene. While this specific study does not involve heptacyanidomolybdate(III), it provides insight into the types of photochemical transformations that can occur in related chemical structures (Dauben & Cargill, 1961).
3. Design and Properties of Gadolinium(III) Complexes in MRI
Gadolinium(III) complexes, similar in some aspects to heptacyanidomolybdate(III) compounds, have significant applications in magnetic resonance imaging (MRI). These complexes have been studied for their ligand design and the properties they impart to contrast agents used in MRI diagnostics (Hermann, Kotek, Kubíček, & Lukeš, 2008).
4. Magnetic Properties of Heptacyanomolybdate-based Compounds
A study directly relevant to heptacyanidomolybdate(III) explores the self-assembly of the [Mo(III)(CN)7]4- anion with Mn(II) units, leading to the creation of a one-dimensional chain compound. This research demonstrates the potential of heptacyanidomolybdate(III) in developing new magnetic materials (Wei, Qian, Wei, & Wang, 2016).
Propriétés
Nom du produit |
heptacyanidomolybdate(III) |
|---|---|
Formule moléculaire |
C7MoN7-4 |
Poids moléculaire |
278.1 g/mol |
Nom IUPAC |
molybdenum(3+);heptacyanide |
InChI |
InChI=1S/7CN.Mo/c7*1-2;/q7*-1;+3 |
Clé InChI |
MLYBNOZMOLDUGZ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



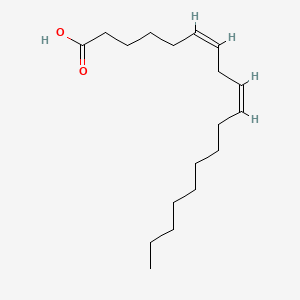
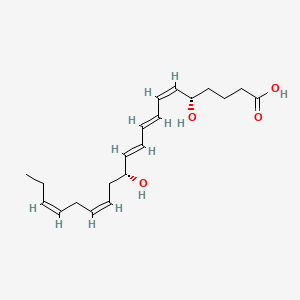
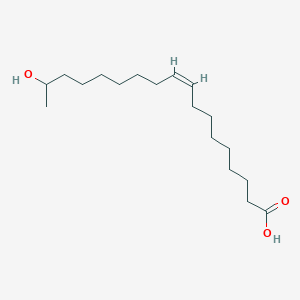

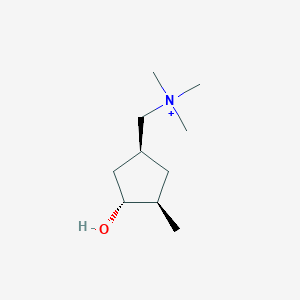
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1235186.png)
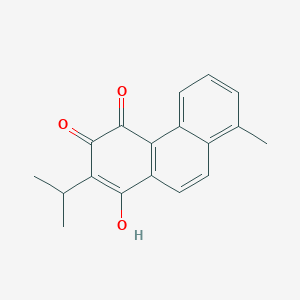

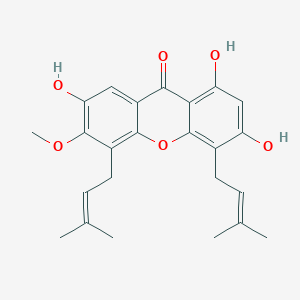

![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
